molecular formula C12H10N4 B13608131 5-Quinolin-3-yl-2H-pyrazol-3-ylamine

5-Quinolin-3-yl-2H-pyrazol-3-ylamine

Cat. No.: B13608131
M. Wt: 210.23 g/mol
InChI Key: BFBGALQKYHUCPP-UHFFFAOYSA-N
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Description

5-Quinolin-3-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinolin-3-yl-2H-pyrazol-3-ylamine typically involves the condensation of quinoline derivatives with pyrazole precursors. One common method is the cyclization of 2-(quinolin-3-yl)hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or tetrahydrofuran, with the temperature and reaction time optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of automated systems can reduce the need for manual intervention, minimizing the risk of contamination and improving overall safety .

Chemical Reactions Analysis

Types of Reactions

5-Quinolin-3-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolin-3-yl-pyrazole derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Quinolin-3-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Quinolin-3-yl-2H-pyrazol-3-ylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active molecule make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-quinolin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H10N4/c13-12-6-11(15-16-12)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H3,13,15,16)

InChI Key

BFBGALQKYHUCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NN3)N

Origin of Product

United States

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